1-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)-N-methylmethanamine
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Overview
Description
1-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)-N-methylmethanamine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)-N-methylmethanamine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Introduction of the isopropyl and methyl groups: These groups can be introduced through alkylation reactions using appropriate alkyl halides.
N-methylation: The final step involves the methylation of the nitrogen atom using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)-N-methylmethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)-N-methylmethanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)methanol: Similar structure but with a hydroxyl group instead of a methylamine group.
1-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)ethanone: Similar structure but with a ketone group instead of a methylamine group.
Uniqueness
1-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)-N-methylmethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its N-methylmethanamine group allows for unique interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
1345510-74-8 |
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Molecular Formula |
C9H17N3 |
Molecular Weight |
167.25 |
IUPAC Name |
N-methyl-1-(2-methyl-5-propan-2-ylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C9H17N3/c1-7(2)9-5-8(6-10-3)12(4)11-9/h5,7,10H,6H2,1-4H3 |
InChI Key |
IKDAKYIVLQXSSO-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NN(C(=C1)CNC)C |
Canonical SMILES |
CC(C)C1=NN(C(=C1)CNC)C |
Origin of Product |
United States |
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